molecular formula C16H13ClN2O2 B12724331 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione CAS No. 132459-01-9

3-(4-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione

Cat. No.: B12724331
CAS No.: 132459-01-9
M. Wt: 300.74 g/mol
InChI Key: UIXSKSXRKMFOBC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a chemical compound with a complex structure that includes a chlorophenyl group, a methylpyridinyl group, and a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidinedione core.

    Attachment of the Methylpyridinyl Group: This can be done through a coupling reaction, where the methylpyridinyl group is attached to the core structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide: This compound shares structural similarities but differs in the core structure.

    4-Chlorophenyl-2-pyridinylmethanone: Another similar compound with a different core structure.

Uniqueness

3-(4-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is unique due to its specific combination of functional groups and core structure

Properties

CAS No.

132459-01-9

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13ClN2O2/c1-10-6-7-18-14(8-10)19-15(20)9-13(16(19)21)11-2-4-12(17)5-3-11/h2-8,13H,9H2,1H3

InChI Key

UIXSKSXRKMFOBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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